

# Technical Guide: Fluoro-Dapagliflozin for In Vivo SGLT2 Expression Mapping

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## Compound of Interest

Compound Name: *fluoro-Dapagliflozin*

Cat. No.: *B571609*

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## Introduction

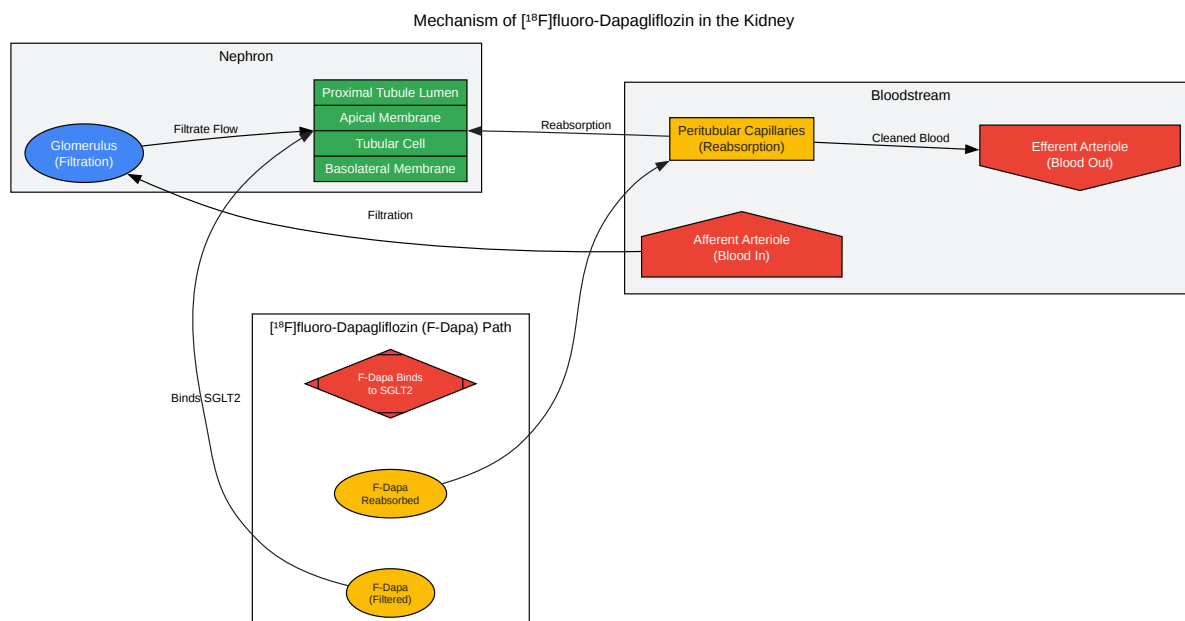
The sodium-glucose cotransporter 2 (SGLT2) has emerged as a significant therapeutic target, primarily for the management of type 2 diabetes mellitus, with expanding roles in heart failure and chronic kidney disease.[1][2][3] SGLT2 is predominantly expressed on the apical membrane of the early proximal tubules in the kidney and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[4][5][6] The development of SGLT2 inhibitors, such as dapagliflozin, represents a novel therapeutic class that promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[7][8]

To better understand the in vivo distribution, density, and functional status of SGLT2, and to elucidate the pharmacology of SGLT2 inhibitors, specific imaging agents are required. Positron Emission Tomography (PET) offers a non-invasive, quantitative method to visualize and measure these molecular targets in real-time.[9] This has led to the development of 4-<sup>[18F]</sup>fluoro-dapagliflozin (F-Dapa), a radiolabeled analog of dapagliflozin, as a selective PET tracer for mapping functional SGLT2 expression.[10][11] This guide provides a comprehensive overview of F-Dapa, including its binding characteristics, relevant experimental protocols, and its application in preclinical research.

## Pharmacology and Mechanism of Action of Fluoro-Dapagliflozin

**Fluoro-dapagliflozin** is a derivative of dapagliflozin where a fluorine atom is substituted for a hydroxyl group on the glucose ring.[10] This modification allows for radiolabeling with the positron-emitting isotope Fluorine-18 ( $^{18}\text{F}$ ) without significantly altering the molecule's affinity and selectivity for SGLT2.[10]

Upon intravenous administration, F-Dapa is freely filtered by the kidney's glomeruli into the proximal tubule.[12][13] There, it binds with high affinity and specificity to SGLT2 transporters located on the apical surface of the tubular epithelial cells.[10][14] Following binding, the tracer is reabsorbed back into the bloodstream.[12][13] This mechanism of binding and reabsorption allows for the prominent accumulation of the F-Dapa signal in the renal cortex, which can be quantified by PET imaging to reflect the density of functional SGLT2 transporters.[9][10] The specificity of F-Dapa for SGLT2 has been robustly demonstrated in studies where its binding is significantly reduced in SGLT2-knockout mice and is competitively displaced by the administration of non-radiolabeled SGLT2 inhibitors.[10][12]



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Caption: F-Dapa is filtered at the glomerulus, binds to SGLT2 on the apical membrane of the proximal tubule, and is reabsorbed.

## Quantitative Data Summary

The utility of **fluoro-dapagliflozin** as a specific SGLT2 imaging agent is supported by its binding affinity and biodistribution profile.

## In Vitro Binding Affinity

Competitive binding assays using human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) expressed in HEK293T cells demonstrate the high selectivity of **fluoro-dapagliflozin** for SGLT2.[\[10\]](#) The inhibitor constant ( $K_i$ ) values are comparable to those of the parent compound, dapagliflozin, indicating that fluorination does not compromise its binding properties.[\[10\]](#)[\[15\]](#)

Compound	hSGLT1 $K_i$ (nM)	hSGLT2 $K_i$ (nM)	Selectivity (SGLT1/SGLT2)	Reference
Dapagliflozin	390	6.0	~65x	<a href="#">[15]</a>
Fluoro-dapagliflozin	350	6.0	~58x	<a href="#">[10]</a>
Fluoro-dapagliflozin	330	6.0	~55x	<a href="#">[15]</a>

Table 1: In Vitro Binding Affinities of Dapagliflozin and **Fluoro-Dapagliflozin**.

## In Vivo Biodistribution

PET imaging studies in mice reveal prominent and specific binding of F-Dapa in the renal cortex.[\[10\]](#)[\[12\]](#) This uptake is dramatically reduced in SGLT2-knockout mice, but not in SGLT1-knockout mice, confirming SGLT2 as the primary binding site in the kidney.[\[10\]](#)[\[14\]](#) Notably, no measurable specific binding is observed in other major organs such as the heart, muscle, liver, or brain.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Organ	Wild-Type Mice	SGLT1-KO Mice	SGLT2-KO Mice	Reference
Kidney Cortex	Prominent Binding	Prominent Binding	No Specific Binding	<a href="#">[10]</a> <a href="#">[12]</a>
Heart	No Specific Binding	No Specific Binding	No Specific Binding	<a href="#">[12]</a> <a href="#">[13]</a>
Muscle	No Specific Binding	No Specific Binding	No Specific Binding	<a href="#">[12]</a> <a href="#">[13]</a>
Liver	No Specific Binding	No Specific Binding	No Specific Binding	<a href="#">[12]</a> <a href="#">[13]</a>
Brain	No Specific Binding	No Specific Binding	No Specific Binding	<a href="#">[12]</a> <a href="#">[13]</a>
Salivary Glands	No Specific Binding	No Specific Binding	No Specific Binding	<a href="#">[12]</a> <a href="#">[13]</a>

Table 2: Summary of In Vivo F-Dapa Biodistribution and Specificity in Different Mouse Models.

## Experimental Protocols

Detailed methodologies are crucial for the successful application of F-Dapa in SGLT2 mapping studies.

### Protocol 1: Synthesis and Radiolabeling of 4-[<sup>18</sup>F]fluorodapagliflozin

The synthesis of F-Dapa involves a multi-step chemical synthesis to create a suitable precursor, followed by a nucleophilic substitution reaction with [<sup>18</sup>F]fluoride. While specific GMP-compliant protocols are proprietary, the general approach is outlined below, inspired by published syntheses of similar gliflozin-based PET tracers.[\[2\]](#)[\[11\]](#)[\[16\]](#)

- **Precursor Synthesis:** Synthesize a dapagliflozin analog with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) at the 4-position of the glucose moiety. This is typically a

multi-step process starting from protected gluconolactone and an appropriate aryl bromide.

[17]

- **[<sup>18</sup>F]Fluoride Production:** Produce [<sup>18</sup>F]fluoride via the <sup>18</sup>O(p,n)<sup>18</sup>F nuclear reaction in a cyclotron.
- **Radiolabeling:**
  - Trap the aqueous [<sup>18</sup>F]fluoride on an anion exchange cartridge.
  - Elute the [<sup>18</sup>F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
  - Azeotropically dry the [<sup>18</sup>F]fluoride by repeated evaporation with acetonitrile.
  - Add the precursor dissolved in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) to the dried [<sup>18</sup>F]fluoride complex.
  - Heat the reaction mixture at a controlled temperature (e.g., 100-150°C) for a specified time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution.
- **Deprotection:** If the precursor contains protecting groups (e.g., acetyl or silyl groups), perform a deprotection step, typically by adding an acid (e.g., HCl) or a base (e.g., NaOH) and heating.
- **Purification:**
  - Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the 4-[<sup>18</sup>F]**fluoro-dapagliflozin** peak.
  - Collect the desired fraction.
- **Formulation:**
  - Remove the HPLC solvent via rotary evaporation or by passing the collected fraction through a C18 Sep-Pak cartridge.

- Elute the final product from the C18 cartridge with ethanol and dilute with sterile saline for injection.
- Perform quality control tests, including radiochemical purity, specific activity, pH, and sterility, before in vivo use.

## Protocol 2: In Vitro SGLT Binding Assay

This protocol determines the binding affinity and selectivity of **fluoro-dapagliflozin**.[\[10\]](#)

- Cell Culture: Culture Human Embryonic Kidney (HEK293T) cells stably transfected to express either human SGLT1 or human SGLT2.
- Assay Preparation:
  - Plate the cells in appropriate multi-well plates and grow to confluence.
  - Prepare a series of dilutions of the test compound (non-radiolabeled **fluoro-dapagliflozin**).
  - Prepare a solution containing a known concentration of a radiolabeled SGLT ligand (e.g.,  $^{14}\text{C}$ -AMG or F-Dapa itself).
- Competition Binding:
  - Wash the cells with a sodium-containing buffer.
  - Incubate the cells with the radiolabeled ligand and varying concentrations of the test compound for a defined period at a controlled temperature (e.g., 22°C or 37°C).[\[15\]](#)
  - Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor like phlorizin).
- Wash and Lysis:
  - Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.
  - Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or a detergent).

- Quantification:
  - Measure the radioactivity in the cell lysates using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the competitor concentration.
  - Fit the data to a one-site competition model using non-linear regression to determine the  $IC_{50}$  value.
  - Calculate the inhibitor constant ( $K_i$ ) using the Cheng-Prusoff equation.

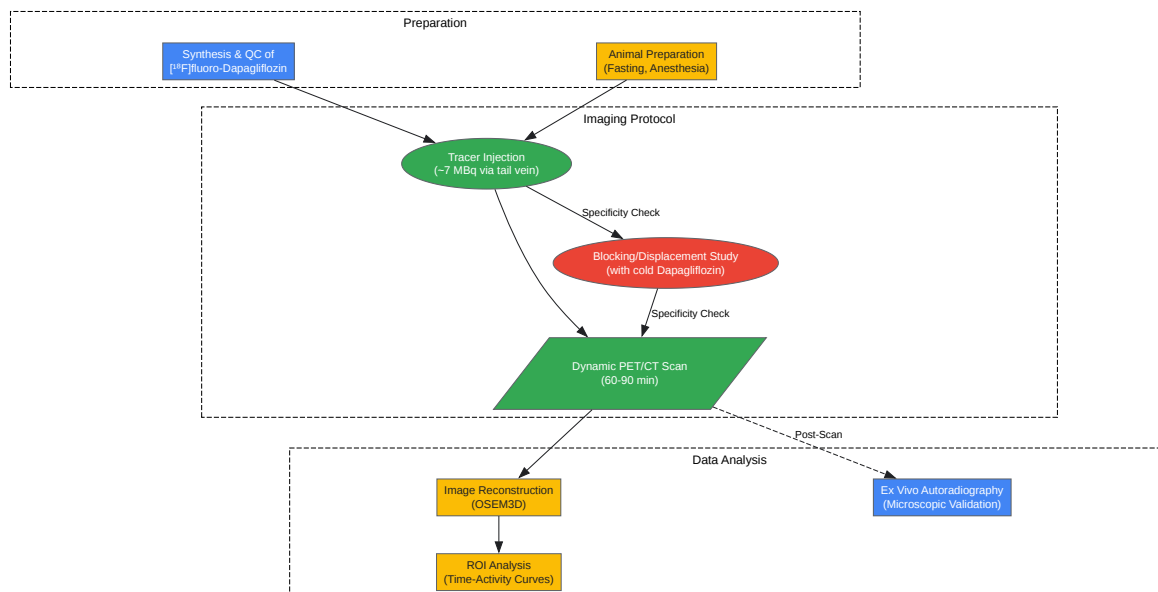
## Protocol 3: In Vivo microPET Imaging in Rodents

This protocol describes the procedure for non-invasively mapping SGLT2 distribution in live animals.[\[10\]](#)[\[14\]](#)

- Animal Models: Use appropriate rodent models, such as wild-type mice, SGLT2-knockout mice, and SGLT1-knockout mice, to establish tracer specificity.[\[10\]](#)
- Animal Preparation:
  - Fast animals for 4-6 hours prior to imaging to ensure stable blood glucose levels.
  - Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the scan.
  - Place the animal on the scanner bed with temperature monitoring and support.
- Tracer Administration:
  - Administer approximately 7-10 MBq of F-Dapa via a tail vein injection.[\[14\]](#)
- PET/CT Scanning:

- Perform a dynamic PET scan for 60-90 minutes immediately following tracer injection.[14]
- Acquire a CT scan for anatomical co-registration and attenuation correction.
- Competition/Displacement Study (for specificity validation):
  - In a separate cohort of animals, co-inject a blocking dose of a non-radiolabeled SGLT2 inhibitor (e.g., 1 mg/kg dapagliflozin) with F-Dapa.[14]
  - Alternatively, for displacement, inject the blocking agent at a set time (e.g., 20 minutes) after F-Dapa administration and continue the dynamic scan.[12]
- Image Reconstruction and Analysis:
  - Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
  - Co-register the PET and CT images.
  - Draw regions of interest (ROIs) on the kidney cortex and other organs using the CT scan for guidance.
  - Generate time-activity curves (TACs) for each ROI, expressing uptake as the percentage of injected dose per gram of tissue (%ID/g).





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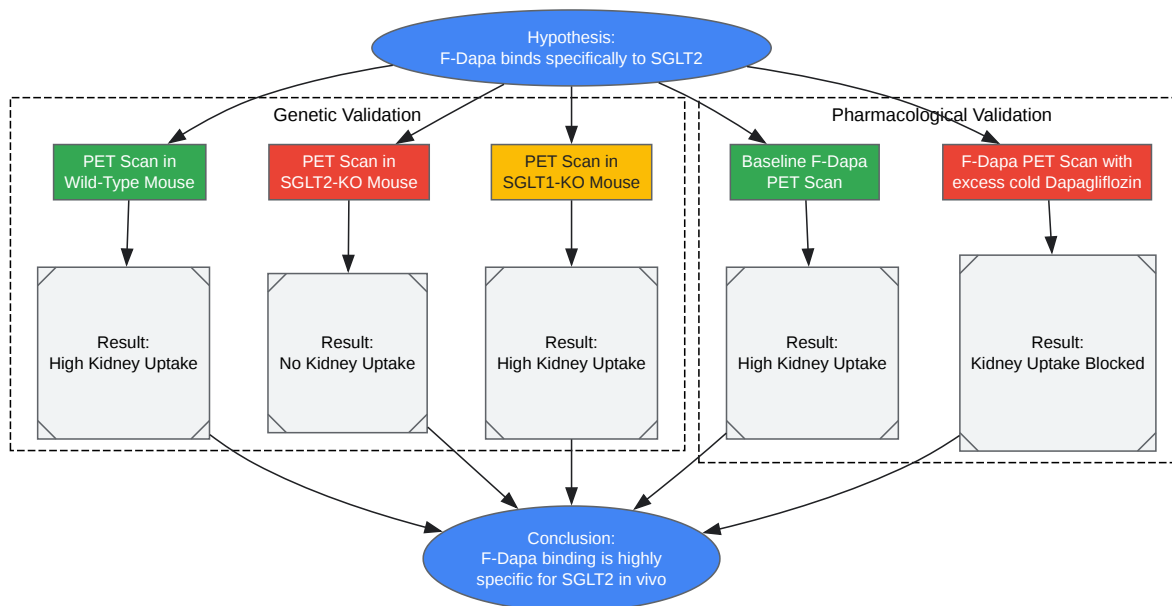
Caption: Experimental workflow for SGLT2 mapping using F-Dapa PET from tracer synthesis to data analysis.

## Protocol 4: Ex Vivo Autoradiography

This technique provides microscopic validation of the tracer's location within the kidney tissue. [\[10\]](#)[\[12\]](#)

- **Tissue Collection:** At the end of the PET scan, euthanize the animal and immediately excise the kidneys.
- **Tissue Preparation:**
  - Quick-freeze the kidneys in isopentane cooled with liquid nitrogen.

- Section the frozen kidneys into thin slices (e.g., 5-20  $\mu\text{m}$ ) using a cryostat.
- Mount the sections onto microscope slides.
- Exposure:
  - Place the slides in a light-tight cassette and expose them to a phosphor imaging plate or autoradiographic film for a duration determined by the tissue radioactivity (typically several hours to overnight).
- Imaging and Analysis:
  - Scan the imaging plate or develop the film to obtain a high-resolution image of the radioactivity distribution within the kidney section.
  - Stain the same tissue section with a histological stain (e.g., Hematoxylin and Eosin) to correlate the radioactive signal with specific anatomical structures, such as the proximal tubules and glomeruli.



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Caption: Logical flow for validating the in vivo specificity of F-Dapa using genetic and pharmacological approaches.

## Applications and Future Directions

The ability to quantitatively map SGLT2 expression with F-Dapa PET opens several avenues for research and drug development:

- Drug Development: Assess the in vivo target engagement and occupancy of new SGLT2 inhibitor candidates.[9]
- Personalized Medicine: Investigate the variability of SGLT2 expression in patient populations and how it may correlate with therapeutic response to SGLT2 inhibitors.[9]

- Disease Pathophysiology: Study changes in SGLT2 expression in the context of diabetes progression, kidney disease, and other metabolic disorders.
- Oncology: Explore the role of SGLT2 expression in certain cancers, as some tumors have been shown to utilize SGLTs for glucose uptake.[9]

Future work may focus on translating F-Dapa imaging to clinical studies to validate its utility in humans and developing new PET tracers for other SGLT isoforms to provide a more comprehensive picture of glucose transport in health and disease.

## Conclusion

4-[<sup>18</sup>F]fluoro-dapagliflozin is a highly specific and selective PET tracer for the in vivo visualization and quantification of functional SGLT2 transporters.[9][10] Its prominent and specific accumulation in the renal cortex, combined with a lack of significant uptake in other organs, makes it an invaluable tool for preclinical research.[12][13] The detailed protocols provided in this guide offer a framework for researchers and drug developers to employ F-Dapa PET imaging to deepen the understanding of SGLT2 biology and accelerate the development of novel therapeutics targeting this important transporter.

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